Aluminum tert-butoxide
Overview
Description
Aluminum tert-butoxide is utilized as a reagent in the Oppenauer oxidation of alcohols to ketones. It is also used in Meerwein-Ponndorf-Verley reduction of ketones .
Synthesis Analysis
Aluminum tert-butoxide has been used as a precursor for atomic layer deposition of alkali metal-containing thin films . It is actively involved in the preparation of 1,1,2-triethoxyethene by reacting with 1,1,2,2-tetraethoxyethane followed by the elimination of alcohol .
Molecular Structure Analysis
The molecular formula of Aluminum tert-butoxide is C12H27AlO3 . Its molecular weight is 246.33 .
Chemical Reactions Analysis
Aluminum tert-butoxide is utilized in the Oppenauer oxidation of alcohols to ketones and in the Meerwein-Ponndorf-Verley reduction of ketones . It has been shown to exhibit the necessary properties to facilitate saturating growth for Li-, Na-, K-, and Rb-containing compounds .
Physical And Chemical Properties Analysis
Aluminum tert-butoxide is a solid at 20°C . It is insoluble in water but soluble in benzene, ether, and toluene . It has a boiling point of 180°C .
Scientific Research Applications
Precursor for Atomic Layer Deposition
Aluminum tert-butoxide is used as a precursor for atomic layer deposition of alkali metal-containing thin films . These thin films are gaining attention in various applications, including lithium and sodium battery technology, lead-free piezo and ferroelectric devices, and record-breaking alkali doped tandem perovskite solar cells .
Oppenauer Oxidation
Aluminum tert-butoxide is utilized as a reagent in the Oppenauer oxidation of alcohols to ketones . This oxidation process is a gentle method for converting secondary alcohols to ketones.
Meerwein-Ponndorf-Verley Reduction
This compound is also used in the Meerwein-Ponndorf-Verley reduction of ketones . This reaction is an organic redox reaction where a ketone or aldehyde is reduced to an alcohol using aluminum tert-butoxide and an alcohol.
Preparation of 1,1,2-Triethoxyethene
Aluminum tert-butoxide is involved in the preparation of 1,1,2-triethoxyethene by reacting with 1,1,2,2-tetraethoxyethane followed by the elimination of alcohol .
Sustainable Energy Materials
Alkali metal-containing materials, which can be produced using Aluminum tert-butoxide, have become increasingly attractive in a world hunting for sustainable energy materials .
Green Functional Devices
These alkali metal-containing materials are also used in green functional devices . These devices are environmentally friendly and contribute to sustainable development.
Mechanism of Action
Target of Action
Aluminum tert-butoxide, also known as Aluminum-tri-tert-butoxide, primarily targets alcohols and ketones in chemical reactions . It is utilized as a reagent in the Oppenauer oxidation of alcohols to ketones and in the Meerwein-Ponndorf-Verley reduction of ketones .
Mode of Action
Aluminum tert-butoxide interacts with its targets (alcohols and ketones) through oxidation and reduction reactions . In the Oppenauer oxidation, it facilitates the conversion of alcohols to ketones . In the Meerwein-Ponndorf-Verley reduction, it aids in the reduction of ketones .
Biochemical Pathways
The primary biochemical pathway influenced by Aluminum tert-butoxide is the Oppenauer oxidation and Meerwein-Ponndorf-Verley reduction . These pathways involve the oxidation of alcohols to ketones and the reduction of ketones, respectively . The compound also plays a role in the formation of S–S, S–Se, N–N, and C–N bonds, extending its scope in chemical synthesis .
Pharmacokinetics
It’s important to note that it is asolid powder at room temperature . Its bioavailability, distribution, metabolism, and excretion would largely depend on the specific conditions of its use and the system in which it is applied.
Result of Action
The result of Aluminum tert-butoxide’s action is the successful conversion of alcohols to ketones in the Oppenauer oxidation and the reduction of ketones in the Meerwein-Ponndorf-Verley reduction . It is also involved in the preparation of 1,1,2-triethoxyethene by reacting with 1,1,2,2-tetraethoxyethane followed by the elimination of alcohol .
Safety and Hazards
Aluminum tert-butoxide causes burns of eyes, skin, and mucous membranes . It reacts violently with water and is flammable . Containers may explode when heated .
Relevant Papers
One relevant paper is “tert-butoxides as precursors for atomic layer deposition of alkali metal containing thin films” published in the Journal of Vacuum Science & Technology A . The paper discusses the use of alkali metal tert-butoxides, including Aluminum tert-butoxide, as precursors in atomic layer deposition .
properties
IUPAC Name |
aluminum;2-methylpropan-2-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9O.Al/c3*1-4(2,3)5;/h3*1-3H3;/q3*-1;+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDPTCUZZASZIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Al+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27AlO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060313 | |
Record name | Aluminum tert-butoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum tert-butoxide | |
CAS RN |
556-91-2 | |
Record name | Aluminum tert-butoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanol, 2-methyl-, aluminum salt (3:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Aluminum tert-butoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aluminium tri-tert-butanolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.316 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALUMINUM TERT-BUTOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D623JMP3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key application of aluminum tert-butoxide in organic synthesis?
A: Aluminum tert-butoxide can be used to induce dehydration reactions. For example, in a study focusing on the synthesis of rac-dihydroisorotundine, researchers employed aluminum tert-butoxide at elevated temperature (220°C) to eliminate a methanol molecule from a dimethylketal intermediate. This step was crucial in the final stages of synthesizing the target molecule, rac-dihydroisorotundine [].
Q2: Beyond dehydration, are there other synthetic applications of aluminum tert-butoxide?
A: Yes, aluminum tert-butoxide is known to facilitate the Meerwein-Ponndorf-Verley (MPV) reduction. This reaction is particularly useful for the stereoselective reduction of ketones to alcohols. Research has shown that replacing the commonly used aluminum isopropoxide catalyst with aluminum tert-butoxide in MPV reductions can lead to a significant increase in reaction rate [].
Q3: How does the choice of aluminum alkoxide catalyst influence the stereochemistry of MPV reductions?
A: The stereochemical outcome of MPV reductions, particularly in the context of synthesizing chiral molecules like HIV protease inhibitors, is significantly impacted by the type of aluminum alkoxide catalyst used. While both aluminum isopropoxide and aluminum tert-butoxide can catalyze these reductions, they often lead to different diastereomeric ratios in the products. Researchers observed this difference when investigating the synthesis of a specific diastereomer of an alcohol intermediate for HIV protease inhibitors. The study highlighted the importance of catalyst selection for controlling the stereochemistry of the final product [].
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